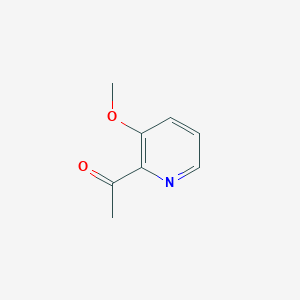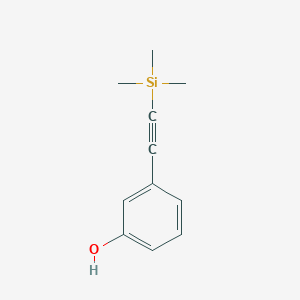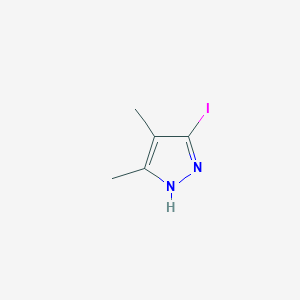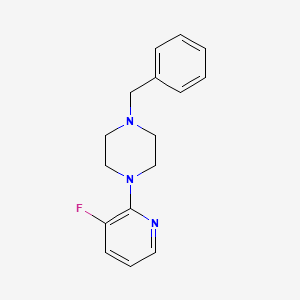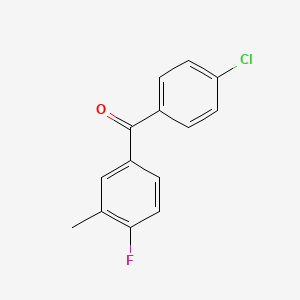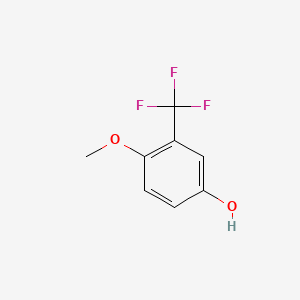
2-Chloro-1,3-dicyclopropylpropane-1,3-dione
概要
説明
2-Chloro-1,3-dicyclopropylpropane-1,3-dione is an organic compound with the molecular formula C9H11ClO2 It is characterized by the presence of two cyclopropyl groups attached to a propane-1,3-dione backbone, with a chlorine atom substituting one of the hydrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione typically involves the chlorination of 1,3-dicyclopropylpropane-1,3-dione. One common method is the reaction of 1,3-dicyclopropylpropane-1,3-dione with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 1,3-dicyclopropylpropane-1,3-dione and thionyl chloride, are fed into the reactor, and the reaction is carried out at elevated temperatures. The product is then separated and purified using techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-Chloro-1,3-dicyclopropylpropane-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to 1,3-dicyclopropylpropane-1,3-diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with the addition of a base to facilitate the nucleophilic attack.
Reduction Reactions: Conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation Reactions: Performed in aqueous or organic solvents, often at elevated temperatures to increase the reaction rate.
Major Products Formed
Substitution Reactions: Products include 1,3-dicyclopropylpropane-1,3-diol and various substituted derivatives.
Reduction Reactions: The major product is 1,3-dicyclopropylpropane-1,3-diol.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
科学的研究の応用
2-Chloro-1,3-dicyclopropylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
1,3-Dicyclopropylpropane-1,3-dione: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromo-1,3-dicyclopropylpropane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-Fluoro-1,3-dicyclopropylpropane-1,3-dione: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
Uniqueness
2-Chloro-1,3-dicyclopropylpropane-1,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in chemistry, biology, and medicine.
特性
IUPAC Name |
2-chloro-1,3-dicyclopropylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-7(8(11)5-1-2-5)9(12)6-3-4-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTWRKULUNAHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C(=O)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620625 | |
| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473924-29-7 | |
| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



